![molecular formula C36H30N4 B12594527 4,4'-(1,3-Phenylene)bis[2,2-dimethyl-5-(naphthalen-1-yl)-2H-imidazole] CAS No. 643029-63-4](/img/structure/B12594527.png)
4,4'-(1,3-Phenylene)bis[2,2-dimethyl-5-(naphthalen-1-yl)-2H-imidazole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(1,3-Phenylene)bis[2,2-dimethyl-5-(naphthalen-1-yl)-2H-imidazole]: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central 1,3-phenylene linkage flanked by two imidazole rings, each substituted with naphthalen-1-yl and 2,2-dimethyl groups. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1,3-Phenylene)bis[2,2-dimethyl-5-(naphthalen-1-yl)-2H-imidazole] typically involves multi-step organic reactions. One common method includes the condensation of 1,3-phenylenediamine with naphthaldehyde derivatives under acidic conditions, followed by cyclization to form the imidazole rings. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are employed to minimize waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-(1,3-Phenylene)bis[2,2-dimethyl-5-(naphthalen-1-yl)-2H-imidazole] undergoes various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized using strong oxidizing agents, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the naphthalen-1-yl groups, converting them to more saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products: The major products formed from these reactions include imidazole N-oxides, reduced naphthalene derivatives, and various substituted imidazole compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as fluorescent probes for imaging applications .
Medicine: In medicine, the compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties .
Mécanisme D'action
The mechanism of action of 4,4’-(1,3-Phenylene)bis[2,2-dimethyl-5-(naphthalen-1-yl)-2H-imidazole] involves its interaction with specific molecular targets. The imidazole rings can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the naphthalen-1-yl groups can participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- 2,2’-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- N,N’-(1,3-Phenylene)dimaleimide
- (2E,2’E)-3,3-(1,4-Phenylene)bis[1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one]
Comparison: Compared to these similar compounds, 4,4’-(1,3-Phenylene)bis[2,2-dimethyl-5-(naphthalen-1-yl)-2H-imidazole] stands out due to its unique combination of imidazole and naphthalene moieties. This structural arrangement imparts distinct electronic and steric properties, making it more versatile in various applications.
Propriétés
Numéro CAS |
643029-63-4 |
|---|---|
Formule moléculaire |
C36H30N4 |
Poids moléculaire |
518.6 g/mol |
Nom IUPAC |
4-[3-(2,2-dimethyl-5-naphthalen-1-ylimidazol-4-yl)phenyl]-2,2-dimethyl-5-naphthalen-1-ylimidazole |
InChI |
InChI=1S/C36H30N4/c1-35(2)37-31(33(39-35)29-20-10-14-23-12-5-7-18-27(23)29)25-16-9-17-26(22-25)32-34(40-36(3,4)38-32)30-21-11-15-24-13-6-8-19-28(24)30/h5-22H,1-4H3 |
Clé InChI |
XCFTVBYBGQHVPH-UHFFFAOYSA-N |
SMILES canonique |
CC1(N=C(C(=N1)C2=CC=CC3=CC=CC=C32)C4=CC(=CC=C4)C5=NC(N=C5C6=CC=CC7=CC=CC=C76)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


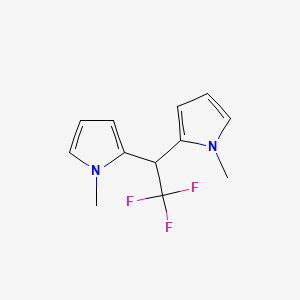

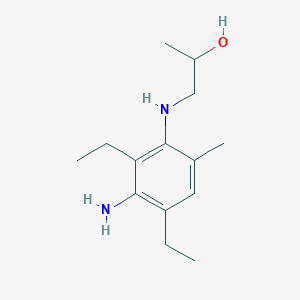


![1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one](/img/structure/B12594478.png)
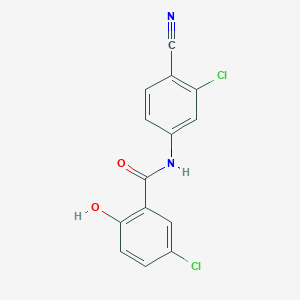
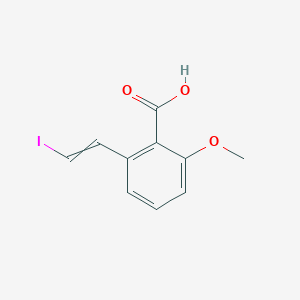
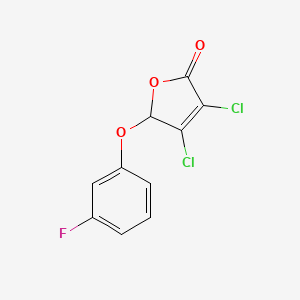
![S-(4-{4-[(Diethylamino)methyl]phenyl}butyl) ethanethioate](/img/structure/B12594509.png)
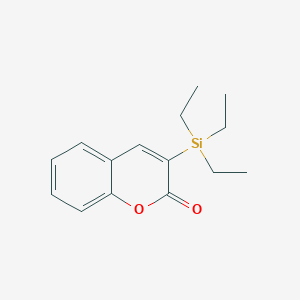
![Silanediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl-](/img/structure/B12594519.png)
![2-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-yl]ethane-1-thiol](/img/structure/B12594521.png)
![Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]-](/img/structure/B12594524.png)
